7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
893444-14-9 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-5-2-1-4-6(8(13)14)9-3-10-7(4)11-5/h3H,1-2H2,(H,13,14)(H,9,10,11,12) |
InChI Key |
SHTIADNOHQSYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=NC=NC(=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis via Cyclization of Michael Adducts
The solid-phase synthesis of pyrido[2,3-d]pyrimidine derivatives, as demonstrated by , provides a foundational framework for constructing the tetrahydropyrido core. In this approach, p-hydroxybenzaldehyde is anchored to Wang resin via Mitsunobu coupling, forming a resin-bound aldehyde intermediate. Reaction with methyl malonate derivatives generates α,β-unsaturated esters, which undergo Michael addition with malononitrile to yield intermediates primed for cyclization. Treatment with amidine systems facilitates pyrimidine ring closure, producing resin-bound pyridopyrimidines. Cleavage with trifluoroacetic acid (TFA) releases the free heterocycle.
Solution-Phase Cyclocondensation Using Gewald Reaction Analogues
The Gewald reaction, employed in for thieno[2,3-d]pyrimidine synthesis, offers insights into pyrido ring formation. Here, N-methyl-4-piperidone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine to form a 2-aminothiophene intermediate. Adapting this strategy, replacing sulfur with ammonia or ammonium acetate could favor pyridine ring formation. Cyclocondensation of the resulting aminopyridine with a carbonyl source (e.g., urea or guanidine) would yield the pyrimidine ring.
Introducing the carboxylic acid group necessitates substituting ethyl cyanoacetate with cyanoacetic acid, enabling direct incorporation of the carboxylic acid functionality during cyclization. However, the reactivity of cyanoacetic acid under Gewald conditions may require optimization of temperature and catalyst to prevent decarboxylation .
Hydrolysis of Ester Precursors
A common strategy for introducing carboxylic acids involves hydrolyzing ester intermediates. For example, the methyl ester of 4-carboxy pyridopyrimidine, synthesized via solid-phase or solution-phase methods, can be hydrolyzed using aqueous sodium hydroxide or lithium hydroxide. In , methyl malonate-derived esters are converted to acids via saponification, suggesting that analogous conditions (e.g., NaOH/MeOH/H₂O, 60–80°C) would suffice for the target compound.
Critical considerations include:
-
Protection of the ketone group : The 7-oxo moiety may require protection (e.g., acetal formation) during hydrolysis to prevent side reactions.
-
Selectivity : Ensuring hydrolysis occurs exclusively at the 4-position ester without affecting other functional groups .
Multi-Component Reactions for Rapid Assembly
Multi-component reactions (MCRs) streamline the synthesis of complex heterocycles. A plausible route involves condensing N-methyl-4-piperidone, cyanoacetic acid, and a urea derivative in one pot. The reaction could proceed via:
-
Knoevenagel condensation between the ketone and cyanoacetic acid to form an α,β-unsaturated nitrile.
-
Michael addition of urea to the nitrile, followed by cyclodehydration to form the pyrimidine ring.
This method minimizes isolation of intermediates and improves overall yield. However, controlling regioselectivity during cyclization remains challenging, necessitating careful optimization of catalysts and solvents .
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters of the aforementioned methods:
Key Observations :
-
Solid-phase synthesis offers superior purity and combinatorial flexibility but requires specialized resin and cleavage steps.
-
Ester hydrolysis is straightforward but demands precise protection-deprotection strategies.
-
Multi-component reactions, while efficient, suffer from lower yields due to competing pathways .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Antineoplastic Properties
One of the most notable applications of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is its role as an antineoplastic agent. Research indicates that derivatives of this compound exhibit strong inhibitory activity against several enzymes involved in folate metabolism. These enzymes include:
- Dihydrofolate reductase
- Thymidylate synthetase
- Glycinamide ribonucleotide formyltransferase
These enzymes are crucial for DNA synthesis and cellular proliferation, making them prime targets for cancer therapy. Studies have shown that compounds based on this structure can inhibit neoplastic growth in various types of cancers, including choriocarcinoma, leukemia, and adenocarcinoma of the breast .
Synthesis and Derivatives
The synthesis of this compound has been achieved through solid-phase synthesis techniques. One notable method involves the Mitsunobu reaction to create a combinatorial library of derivatives. This library approach allows researchers to explore various substitutions at different positions on the pyridopyrimidine scaffold to optimize biological activity .
Pharmacological Studies
Pharmacological studies have demonstrated that this compound can be administered via various routes:
- Oral administration : Typically in tablet or capsule form.
- Parenteral administration : Including intravenous or intramuscular injections.
Dosage regimens are tailored based on the specific type of neoplasm and patient response, with typical doses ranging from 10 mg to 500 mg depending on the administration route and treatment schedule .
Case Studies and Research Findings
A variety of studies have documented the efficacy of this compound in clinical settings:
These findings underscore the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, biological activities, and applications:
Structural and Functional Insights
- Core Modifications: Replacement of the pyrido ring with thieno (e.g., thieno[2,3-d]pyrimidine) enhances lipophilicity and antimicrobial activity . Conversely, the pyrido core in the target compound may favor interactions with polar residues in enzymes or receptors .
- Substituent Effects: Position 4: Carboxylic acid derivatives (e.g., amides, esters) improve solubility and enable targeted delivery. For example, pyridyl amides in thieno analogs showed enhanced antimicrobial potency . Position 7: Ketone groups (as in the target compound) or methyl substitutions (e.g., 7-methyl in antimycobacterial analogs) influence conformational stability and binding pocket interactions . Hybrid Scaffolds: Thieno-pyrido hybrids (e.g., ) exhibit dual pharmacophoric properties, combining the rigidity of thiophene with the flexibility of tetrahydropyridine .
Biological Activity
7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₇N₃O₃. Its structure features a fused pyrido-pyrimidine ring system with a carboxylic acid functional group at the 4-position and a keto group at the 7-position. This unique structure contributes to its biological activities.
The compound primarily exerts its effects through the inhibition of folate-dependent enzymes. It acts as an antimetabolite by mimicking folic acid derivatives, thereby interfering with nucleic acid synthesis and cell proliferation. This mechanism is particularly relevant in the context of cancer treatment.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines including:
- Leukemia Cells : The compound has been tested against CCRF-CEM leukemia cells with varying results. One study reported an IC₅₀ value of 6.7 µg/mL for one of its analogues .
- Solid Tumors : It has also shown potential against solid tumors such as adenocarcinoma and squamous cell lung cancer .
Inhibitory Effects on Enzymes
The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to decreased levels of tetrahydrofolate and subsequently impairs DNA synthesis in rapidly dividing cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various 4-amino-7-oxo-substituted analogues and evaluated their activity against leukemia cells. The results indicated that while some analogues had activity, others were inactive at concentrations above 20 µg/mL .
- In Vivo Studies : In vivo studies have demonstrated that compounds related to 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine can inhibit tumor growth in animal models when administered as part of a combination therapy with other chemotherapeutic agents .
- Pharmacological Applications : Beyond oncology, there are indications that this compound may also be effective in treating other conditions such as psoriasis and arthritis due to its anti-inflammatory properties .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key physicochemical properties of 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid, and how do they influence experimental design?
Answer: Critical physicochemical parameters include:
| Property | Value (Predicted) | Relevance to Research Design |
|---|---|---|
| Boiling Point | 361.4 ± 35.0 °C | Determines solvent compatibility for synthesis/purification. |
| pKa | -1.81 ± 0.20 | Guides solubility in aqueous buffers for biological assays. |
| Density | 1.56 ± 0.1 g/cm³ | Informs crystallization or formulation strategies. |
These properties necessitate low-polarity solvents for synthesis and acidic conditions for solubility optimization in antimicrobial assays .
Q. What synthetic methodologies are reported for derivatives of this scaffold, and how do yields vary?
Answer: Two dominant approaches are:
- Peptide coupling : Using 1,1’-carbonyldiimidazole to react thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines, achieving yields >80% and high purity .
- Domino cyclization : A green method using water and recoverable solid acid catalysts (e.g., carbonaceous materials) for regio-/diastereoselective synthesis, yielding 24 derivatives with broad substrate tolerance (70–90% yields) .
The choice depends on target substituents: peptide coupling favors pyridyl amides, while domino cyclization is ideal for stereoselective core modifications.
Q. What in vitro antimicrobial activity has been observed for derivatives of this compound?
Answer: Pyridyl amide derivatives exhibit strain-specific activity:
| Derivative (Example) | MIC (μg/mL) | Target Strain |
|---|---|---|
| 2c | 1.56 | Pseudomonas aeruginosa ATCC 10145 |
| 2g | 3.12–6.25 | Broad-spectrum (Gram+/Gram–) |
Activity correlates with TrmD inhibition potential, validated via docking studies .
Advanced Research Questions
Q. How do computational docking studies guide the optimization of TrmD inhibitors based on this scaffold?
Answer: Docking protocols (e.g., AutoDock Vina) reveal:
- Key interactions : Hydrogen bonding with TrmD residues (Asp169, Asn241) and π-π stacking with Phe231 .
- Structural insights : Pyridyl substituents at the 4-position enhance binding affinity by mimicking native ligand conformations (Fig. 5 in ).
- Selectivity : Derivatives like 2h show high selectivity for P. aeruginosa due to unique hydrophobic pocket interactions .
These findings prioritize substitutions at the pyrimidine and pyridine moieties for lead optimization.
Q. How can regio- and diastereoselectivity challenges be addressed during synthesis?
Answer:
- Solid acid catalysts : Carbonaceous materials (e.g., sulfonated carbon) in domino reactions enforce diastereoselectivity (dr > 10:1) via protonation-controlled transition states .
- Solvent engineering : Water as a green medium enhances stereoselectivity by stabilizing intermediates through hydrogen bonding .
- Substituent effects : Electron-withdrawing groups on aldehydes improve regioselectivity in cyclization steps .
Q. What strategies resolve contradictions between in silico predictions and in vitro antimicrobial activity?
Answer: Discrepancies arise from:
- Membrane permeability : Poor correlation between docking scores and MIC values may indicate poor cellular uptake. Mitigate via logP optimization (e.g., methyl/ethyl ester prodrugs) .
- Off-target effects : Use counter-screening against non-TrmD targets (e.g., DNA gyrase) to validate specificity .
- Resistance mechanisms : Combine docking with transcriptomic profiling to identify efflux pump upregulation .
Q. How are structure-activity relationships (SARs) established for pyridyl amide derivatives?
Answer: SARs are derived via:
Q. What analytical techniques validate the purity and stereochemistry of synthesized derivatives?
Answer:
- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) confirms purity (>95%) .
- Spectroscopy :
Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for lead compounds?
Answer:
Q. What patent landscapes exist for derivatives of this scaffold?
Answer: Key patents include:
- EP 4833145 : Covers 4(3H)-oxo derivatives as antimicrobial agents .
- EP 4536575 : Protects 2-amino-4(3H)-oxopyrido[2,3-d]pyrimidines with antitumor activity .
Freedom-to-operate analyses must consider territorial claims and expired patents (e.g., Temple et al., 1985) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
